molecular formula C26H21N3O2 B10901262 2-(4-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide

2-(4-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide

Cat. No.: B10901262
M. Wt: 407.5 g/mol
InChI Key: OGYGOGSQUQETFI-MPCPQKGKSA-N
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Description

2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a phenylprop-2-en-1-ylidene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinoline: Shares the quinoline core and methoxyphenyl group but lacks the phenylprop-2-en-1-ylidene moiety.

    (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Contains a similar methoxyphenyl group but differs in the rest of the structure.

Uniqueness

2-(4-methoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]quinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-31-21-15-13-20(14-16-21)25-18-23(22-11-5-6-12-24(22)28-25)26(30)29-27-17-7-10-19-8-3-2-4-9-19/h2-18H,1H3,(H,29,30)/b10-7+,27-17+

InChI Key

OGYGOGSQUQETFI-MPCPQKGKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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